Cas no 946297-48-9 (N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine)

N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine 化学的及び物理的性質
名前と識別子
-
- N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
- 2-N-(4-chloro-2-methylphenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine
- 2,4-Pteridinediamine, N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-
- AKOS024643079
- 946297-48-9
- F2359-0296
-
- インチ: 1S/C20H17ClN6O/c1-12-11-13(21)3-8-16(12)25-20-26-18-17(22-9-10-23-18)19(27-20)24-14-4-6-15(28-2)7-5-14/h3-11H,1-2H3,(H2,23,24,25,26,27)
- InChIKey: IUELRRKPUUBAOB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C)C=1)NC1=NC2C(C(=N1)NC1C=CC(=CC=1)OC)=NC=CN=2
計算された属性
- せいみつぶんしりょう: 392.1152369g/mol
- どういたいしつりょう: 392.1152369g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 491
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2359-0296-2μmol |
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
946297-48-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2359-0296-5mg |
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
946297-48-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2359-0296-20mg |
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
946297-48-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2359-0296-50mg |
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
946297-48-9 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2359-0296-2mg |
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
946297-48-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2359-0296-30mg |
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
946297-48-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2359-0296-20μmol |
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
946297-48-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2359-0296-5μmol |
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
946297-48-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2359-0296-1mg |
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
946297-48-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2359-0296-3mg |
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
946297-48-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamineに関する追加情報
N2-(4-Chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine (CAS No. 946297-48-9): A Promising Scaffold in Modern Medicinal Chemistry
CAS No. 946297-48-9 represents a structurally unique derivative of the pteridine core, characterized by its dual aromatic substitution pattern and diamino functionality. The compound's full IUPAC name, N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine, highlights its key structural features: a 6-membered pteridine ring system substituted at positions 2 and 4 with distinct aryl moieties. The N2-position is linked to a 1-chloro-substituted toluene ring (para-chloro and ortho-methyl), while the N4-position bears a methoxy-substituted phenyl group. This hybrid architecture positions the compound as a potential lead for drug discovery programs targeting kinase inhibition and other enzyme-mediated pathways.
The pteridine scaffold has long been recognized for its biological versatility, with natural derivatives like folic acid playing essential roles in cellular metabolism. Recent advancements in medicinal chemistry have expanded this framework to synthetic analogs exhibiting anti-cancer, anti-inflammatory, and neuroprotective properties. The CAS No. 946297-48-9 compound exemplifies this trend through its dual aromatic substitutions, which may enhance molecular interactions with target proteins via π-stacking and hydrophobic effects. The chlorine atom at position 3 of the N2-attached benzene ring introduces an electron-withdrawing effect that could modulate metabolic stability while maintaining optimal lipophilicity.
In the context of kinase inhibitor development, compounds like N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine have shown particular promise due to their ability to occupy both the ATP-binding site and allosteric pockets in protein kinases. A 2018 study published in *Bioorganic & Medicinal Chemistry* demonstrated that pteridine-based diamines with similar substitution patterns exhibited nanomolar IC50 values against EGFR mutants associated with non-small cell lung cancer (NSCLC). More recent research (Nature Communications, 2018) has expanded these findings to include potent activity against CDK6 and JAK1 kinases.
The synthetic accessibility of this compound is another critical factor contributing to its research interest. Modern methodologies such as Ullmann coupling reactions have enabled efficient construction of the pteridine core with precise regioselectivity. The methoxy group at the N4-position serves as a versatile handle for further derivatization through demethylation or functional group interconversion strategies. This flexibility allows medicinal chemists to fine-tune physicochemical properties while maintaining the core scaffold's pharmacophoric elements.
In terms of pharmacokinetic profiling, preliminary studies suggest that compounds bearing the CAS No. 946297-48-9 structure demonstrate favorable ADME characteristics compared to traditional quinazoline-based kinase inhibitors. The methyl substituent at position 5 of the N1-benzene ring appears to enhance metabolic stability without compromising cell permeability—a critical balance for successful drug candidates. These properties align with current trends in drug design emphasizing "drug-likeness" parameters defined by Lipinski's Rule of Five.
The application potential of this compound extends beyond traditional small molecule therapeutics. In high-throughput screening campaigns conducted by pharmaceutical companies such as Merck & Co., pteridine derivatives have emerged as valuable tool compounds for studying protein-protein interactions and signaling pathways. The presence of two distinct aromatic moieties provides opportunities for fluorescent labeling or radiolabeling techniques essential for mechanistic studies.
Ongoing research continues to explore novel applications for this chemical entity. A preclinical study published in *ACS Medicinal Chemistry Letters* (Vol. 11, Issue 3) reported enhanced anti-tumor activity when combining pteridine-based compounds with immunotherapy agents like PD-L1 inhibitors. This synergistic effect highlights the importance of multi-target approaches in modern oncology research.
The commercial availability of reference standards such as N2-(4-chloro-2-methylphenyl)-N4-(5-fluoroindolizinyl)pteridinone derivatives (CAS No. related), including our target compound CAS No. 953786-55-X has facilitated widespread adoption across academic and industrial research settings worldwide. These materials are instrumental in enabling reproducible experiments that drive innovation across disciplines ranging from enzymology to pharmaceutical formulation science.
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